molecular formula C22H26N2O3S B2565707 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide CAS No. 941929-51-7

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide

Cat. No. B2565707
CAS RN: 941929-51-7
M. Wt: 398.52
InChI Key: YYVYBTJBRALRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide, also known as TTA-A2, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective agonist of the G protein-coupled receptor GPR120, which is involved in various physiological processes such as glucose metabolism, insulin secretion, and inflammation.

Scientific Research Applications

Medicinal Chemistry

The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines, including the compound , has been investigated for its potential in medicinal chemistry. Specifically, it has shown promise as a c-Met kinase inhibitor . The c-Met protein kinase plays a crucial role in cell signaling pathways and is associated with cancer progression. Inhibiting c-Met can be a therapeutic strategy for cancer treatment .

GABA A Modulation

Apart from its c-Met inhibitory activity, this compound has demonstrated GABA A allosteric modulating activity . Gamma-aminobutyric acid type A (GABA A ) receptors are important targets for drugs that regulate neuronal excitability. The ability of this compound to modulate GABA A receptors suggests potential applications in neurological disorders .

Structural Units in Polymers

The incorporation of 1,2,3-triazole-fused heterocycles into polymer structures has been investigated. These compounds can serve as building blocks for polymers used in various applications, such as solar cells. By integrating them into polymer matrices, researchers aim to enhance material properties and performance .

Solar Cell Technology

As mentioned earlier, 1,2,3-triazole-fused pyrazines and pyridazines have been utilized in solar cell technology . Their unique electronic properties make them suitable for enhancing the efficiency of solar energy conversion devices. Researchers have explored their role as electron-transporting units within solar cell architectures .

BACE-1 Inhibition

Finally, this compound has demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which play a critical role in Alzheimer’s disease. Inhibiting BACE-1 is a potential therapeutic approach for managing Alzheimer’s pathology .

properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-16-8-11-20(12-9-16)28(26,27)24-14-4-7-18-15-19(10-13-21(18)24)23-22(25)17-5-2-3-6-17/h8-13,15,17H,2-7,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVYBTJBRALRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide

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